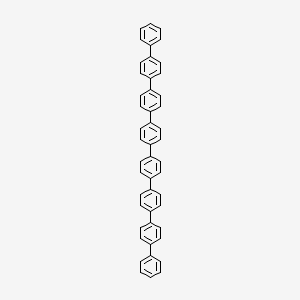
p-Octiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Octiphenyl: is an organic compound consisting of eight phenyl groups connected in a linear arrangement. This compound is known for its rigid rod-like structure, which makes it useful in various scientific and industrial applications. The unique properties of this compound, such as its ability to form helical tetrameric stacks, make it a subject of interest in the field of supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Octiphenyl typically involves the coupling of 4-bromo-p-terphenyl and 4-bromo-p-quaterphenyl using a nickel complex in the presence of bipyridine and dimethylformamide (DMF) as the solvent . This method provides an improved yield and simplifies the preparation and purification of phenylene oligomers.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar coupling reactions using nickel complexes and appropriate solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: p-Octiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenols and other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: p-Octiphenyl is used in the study of supramolecular chemistry due to its ability to form helical tetrameric stacks and its role in creating transmembrane proton gradients .
Biology: In biological systems, this compound derivatives are used to create ion channels and esterase activity, making them useful in the study of membrane proteins and enzymatic functions .
Medicine: While direct medical applications are limited, the compound’s ability to form ion channels and its potential use in drug delivery systems are areas of ongoing research.
Industry: this compound is used in the development of advanced materials, including light-emitting diodes (LEDs) and other optoelectronic devices, due to its rigid structure and photophysical properties .
Mechanism of Action
The mechanism by which p-Octiphenyl exerts its effects involves its ability to form rigid rod-like structures that can span lipid bilayer membranes. This property allows it to participate in the formation of transmembrane proton gradients and ion channels. The molecular targets include lipid bilayers and membrane proteins, where this compound derivatives can modulate ion transport and enzymatic activity .
Comparison with Similar Compounds
p-Sexiphenyl: Consists of six phenyl groups and shares similar structural properties but with a shorter rod length.
Biphenyl: Contains only two phenyl groups and lacks the extended rod-like structure of p-Octiphenyl.
Uniqueness: this compound’s unique feature is its extended rod-like structure, which allows for the formation of helical tetrameric stacks and its ability to span lipid bilayer membranes. This makes it particularly useful in applications requiring rigid and stable molecular scaffolds .
Properties
CAS No. |
70352-21-5 |
|---|---|
Molecular Formula |
C48H34 |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
1-phenyl-4-[4-[4-[4-[4-(4-phenylphenyl)phenyl]phenyl]phenyl]phenyl]benzene |
InChI |
InChI=1S/C48H34/c1-3-7-35(8-4-1)37-11-15-39(16-12-37)41-19-23-43(24-20-41)45-27-31-47(32-28-45)48-33-29-46(30-34-48)44-25-21-42(22-26-44)40-17-13-38(14-18-40)36-9-5-2-6-10-36/h1-34H |
InChI Key |
CTSACVGQGJNFLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


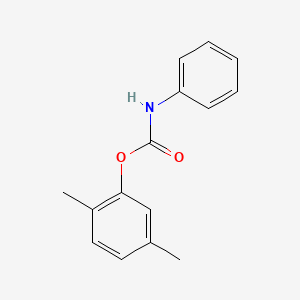
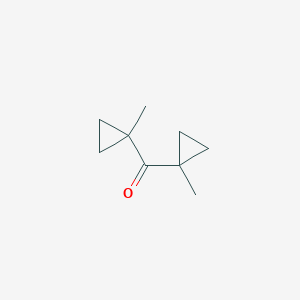
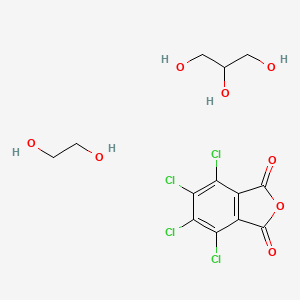

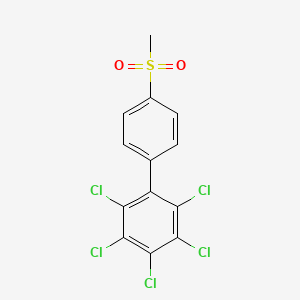
![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)


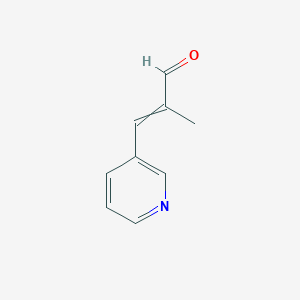

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)

![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)
